Cas no 923069-83-4 (N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide)

N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 923069-83-4
- N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide
- F2806-0072
- AKOS024468699
- N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide
-
- Inchi: 1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21)
- InChI Key: INOVRIIZVIBXDV-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC=C(C=C12)NC(C1C=CC(=CC=1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 310.11398438g/mol
- Monoisotopic Mass: 310.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 4.9
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0072-20mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-30mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-2μmol |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-5μmol |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-4mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-100mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-10μmol |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-2mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-1mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0072-10mg |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
923069-83-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide Related Literature
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide
Introduction to N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide (CAS No. 923069-83-4)
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide, identified by its CAS number 923069-83-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a benzothiazole moiety linked to a tert-butyl-substituted benzamide, has garnered attention due to its potential biological activities and structural characteristics. The benzothiazole ring is a well-known pharmacophore found in numerous therapeutic agents, while the tert-butyl group introduces steric hindrance that can influence the compound's interactions with biological targets.
The synthesis and characterization of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide involve meticulous chemical techniques that ensure high purity and yield. The benzothiazole component is typically synthesized through cyclization reactions involving thioamides and carbonyl compounds, while the benzamide moiety is introduced via acylation reactions. The presence of the tert-butyl group necessitates careful control of reaction conditions to avoid unwanted side products. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds like benzothiazoles in drug discovery. Benzothiazole derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural flexibility of the benzothiazole ring allows for modifications that can enhance binding affinity to biological targets. In particular, the 6-position of the benzothiazole ring is a common site for functionalization, as it can significantly influence the compound's pharmacological properties.
The tert-butyl-substituted benzamide moiety in N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide contributes to its unique physicochemical properties. The tert-butyl group increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This characteristic is particularly valuable in drug development, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. Additionally, the amide bond provides a site for further chemical modification, enabling the creation of analogs with tailored biological activities.
In vitro studies have begun to explore the potential biological effects of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide. Initial investigations suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. For instance, preliminary data indicate that it may interfere with pathways involved in inflammation and cancer progression. These findings are particularly exciting given the growing interest in targeting these pathways for therapeutic intervention. Further studies are needed to elucidate the precise mechanisms of action and to evaluate its potential as a lead compound for drug development.
The synthesis of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide also offers insights into green chemistry principles. Researchers have explored solvent-free reactions and catalytic methods to minimize waste and improve efficiency. These approaches align with the broader goal of sustainable pharmaceutical manufacturing, where reducing environmental impact is a priority. By adopting such practices, chemists can develop more environmentally friendly processes while maintaining high standards of product quality.
The structural features of N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide make it a versatile scaffold for medicinal chemistry innovation. The combination of a benzothiazole core and a tert-butyl-substituted benzamide provides a balance between lipophilicity and polarizability, which is often favorable for drug-like properties. Future research may involve exploring derivatives of this compound by modifying other positions on the benzothiazole ring or by introducing additional functional groups into the benzamide moiety. Such modifications could lead to new compounds with enhanced potency or selectivity.
The development of computational tools has also accelerated the discovery process for compounds like N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity before conducting expensive wet-lab experiments. This approach can significantly reduce time-to-discovery by identifying promising candidates early in the process. Additionally, virtual screening methods enable high-throughput evaluation of large libraries of compounds, further streamlining drug discovery efforts.
In conclusion, N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide represents an exciting area of research with potential applications in human health. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound may contribute to the development of novel therapeutic agents that address unmet medical needs.
923069-83-4 (N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide) Related Products
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 68551-17-7(Isoalkanes, C10-13)




